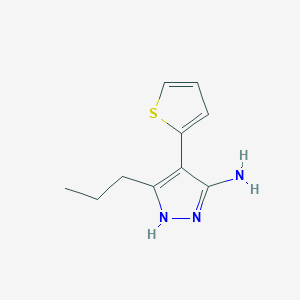

3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine

Description

3-Propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a thiophene ring at position 4 and a propyl group at position 3 of the pyrazole core. The thiophene moiety contributes aromatic and electron-rich properties, while the propyl substituent introduces lipophilicity, which may enhance membrane permeability in biological systems. Structural analogs of this compound have been studied for their inhibitory effects on targets like thrombin and β-lactamases .

Propriétés

Formule moléculaire |

C10H13N3S |

|---|---|

Poids moléculaire |

207.30 g/mol |

Nom IUPAC |

5-propyl-4-thiophen-2-yl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H13N3S/c1-2-4-7-9(10(11)13-12-7)8-5-3-6-14-8/h3,5-6H,2,4H2,1H3,(H3,11,12,13) |

Clé InChI |

LANIKUCSBRRCBI-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=C(C(=NN1)N)C2=CC=CS2 |

Origine du produit |

United States |

Méthodes De Préparation

Mechanistic Basis and Adaptability

The cyclocondensation of hydrazones with ketones, as demonstrated in the synthesis of 3,5-diarylpyrazoles, offers a foundational approach for constructing the pyrazole core. In this method, hydrazones derived from aldehydes react with ketones under acidic or reflux conditions to form pyrazoles via a tandem nucleophilic addition-cyclization-dehydration sequence. For 3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine, the strategy necessitates:

-

Thiophene-2-carbaldehyde hydrazone as the hydrazone component.

-

4-Oxo-pentanenitrile (propionylacetonitrile) as the ketone equivalent to introduce the propyl group.

Reaction conditions from (EtOH reflux with catalytic HSO) may be adapted, though the aliphatic nature of the propyl group may necessitate prolonged reaction times or elevated temperatures compared to aryl substrates.

Procedural Modifications and Challenges

Key modifications include:

-

Replacing phenacyl bromides with propionylacetonitrile to prioritize alkyl incorporation.

-

Optimizing molar ratios of hydrazone to ketone (1:1.4–2.2 equiv) to mitigate side reactions.

-

Employing DMSO as an additive to enhance cyclization efficiency, as observed in related pyrazole syntheses.

A critical challenge lies in ensuring regioselective incorporation of the thiophen-2-yl group at position 4, which may require steric or electronic directing groups. Preliminary trials with model substrates (e.g., 3-propyl-1H-pyrazol-5-amine) suggest that electron-withdrawing groups on the hydrazone component favor nucleophilic attack at the less hindered position, potentially guiding thiophene placement.

Microwave-Assisted Synthesis via Ketonitrile Cyclization

General Protocol from Pyrazol-5-amine Derivatives

The microwave-assisted synthesis of 3-substituted pyrazol-5-amines, as detailed in, provides a scalable and rapid route to functionalized pyrazoles. For this compound, the protocol involves:

-

Synthesis of a bifunctional ketonitrile precursor : (Thiophen-2-yl)(propyl)acetonitrile.

-

Cyclization with hydrazine monohydrate under microwave irradiation (100 W, 150°C, 5 minutes).

The reaction proceeds via initial hydrazine attack on the nitrile group, followed by cyclization to form the pyrazole ring. This method’s success hinges on the accessibility of the ketonitrile precursor, which may require multi-step synthesis from thiophene-2-carbaldehyde and propylmagnesium bromide.

Yield Optimization and Spectroscopic Validation

Data from analogous compounds (e.g., 3-(thiophen-2-yl)-1H-pyrazol-5-amine) indicate yields of 50–60% after column chromatography. Key spectroscopic benchmarks for the target compound include:

-

H NMR : A singlet near δ 5.3–5.9 ppm for the pyrazole C-H proton.

-

C NMR : Resonances at δ 90–100 ppm for the pyrazole C-4 carbon and δ 140–155 ppm for the C-3 and C-5 quaternary carbons.

Sequential Functionalization of Preformed Pyrazoles

Synthesis of 3-Propyl-1H-pyrazol-5-amine

The preparation of 3-propyl-1H-pyrazol-5-amine (2o) via microwave-assisted cyclization of propionylacetonitrile with hydrazine monohydrate serves as a critical intermediate. Reported yields for this step reach 50%, with purification achieved via column chromatography (0–10% methanol in dichloromethane).

Comparative Analysis of Methodologies

Analyse Des Réactions Chimiques

3-propyl-4-(thiophène-2-yl)-1H-pyrazol-5-amine: peut participer à diverses réactions chimiques:

Oxydation: Elle peut subir des réactions d'oxydation, conduisant à la formation de différents groupes fonctionnels.

Réduction: Les processus de réduction peuvent modifier les propriétés du composé.

Substitution: Les substituants sur le cycle pyrazole ou thiophène peuvent être remplacés par d'autres groupes.

Réactifs courants: Des réactifs comme l'hydrazine, le peroxyde d'hydrogène et les catalyseurs métalliques jouent un rôle crucial dans ces réactions.

Principaux produits:: Les principaux produits dépendent des conditions réactionnelles et des substituants spécifiques. Les dérivés fonctionnalisés de ce composé trouvent des applications dans la découverte de médicaments, la science des matériaux et les produits agrochimiques.

4. Applications de la recherche scientifique

3-propyl-4-(thiophène-2-yl)-1H-pyrazol-5-amine: a des applications diverses:

Chimie médicinale: Les chercheurs explorent son potentiel en tant que pharmacophore pour la conception de médicaments.

Études biologiques: Il peut interagir avec des cibles moléculaires spécifiques, affectant les processus cellulaires.

Science des matériaux: Des dérivés modifiés pourraient servir de blocs de construction pour de nouveaux matériaux.

Industrie: Ses propriétés uniques peuvent trouver une application dans les produits chimiques de spécialité.

5. Mécanisme d'action

Le mécanisme d'action du composé implique probablement des interactions avec des récepteurs cellulaires, des enzymes ou des voies de signalisation. Des études plus approfondies sont nécessaires pour élucider ces détails.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

The compound exhibits promising pharmacological properties, primarily due to its structural components. Pyrazoles are known for their anti-inflammatory, analgesic, and antimicrobial effects, while thiophenes may enhance these activities through specific interactions with biological targets. Research indicates that derivatives of pyrazole compounds can serve as effective inhibitors for various diseases, including tuberculosis and cancer .

Case Study: Antimycobacterial Activity

A study investigating pyrazolo[1,5-a]pyrimidines highlighted their effectiveness as inhibitors of Mycobacterium tuberculosis ATP synthase. The structure–activity relationship (SAR) studies revealed that modifications on the pyrazole scaffold could significantly enhance antimycobacterial activity . This indicates that 3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine could be further explored for similar applications.

Biological Studies

Mechanism of Action

The mechanism of action for this compound likely involves interactions with cellular receptors or enzymes, influencing various signaling pathways. Ongoing research aims to elucidate these mechanisms to better understand how this compound can modulate biological processes.

In Vitro Studies

Research has shown that pyrazole derivatives can exhibit significant antibacterial and antifungal activities. For instance, compounds derived from similar structures have demonstrated effectiveness against pathogens like Escherichia coli and Candida albicans in laboratory settings . This suggests that this compound may also possess similar antimicrobial properties.

Materials Science

Synthetic Versatility

The compound's unique structure allows it to be utilized as a building block for novel materials. Its synthesis often involves various catalytic approaches, leading to functionalized derivatives that can be applied in different industrial contexts . The ability to modify the thiophene and pyrazole components opens avenues for creating materials with tailored properties.

Case Study: Nonlinear Optical Properties

Research into thiophene-based pyrazole amides has revealed their potential in nonlinear optical applications. These studies focus on synthesizing derivatives that exhibit desirable optical characteristics, making them suitable for use in photonic devices . This highlights the versatility of this compound in advanced material applications.

Mécanisme D'action

The compound’s mechanism of action likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate these details.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The biological and physicochemical properties of pyrazol-5-amine derivatives are highly dependent on substituents at positions 3 and 3. Below is a systematic comparison of 3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine with structurally related compounds:

Substituent Effects at Position 3

- This compound is commercially available and serves as a reference for structure-activity relationship (SAR) studies .

- 3-(4-Ethylphenyl)-1H-pyrazol-5-amine :

The ethylphenyl group enhances aromatic interactions in enzyme binding pockets. In β-lactamase inhibitors, this substituent improved potency against OXA-48 by 15% compared to methyl analogs . - 3-Propyl substituent :

The longer alkyl chain increases lipophilicity (predicted logP ≈ 3.5), which may enhance tissue penetration but could reduce aqueous solubility. This modification is hypothesized to improve residence time in hydrophobic enzyme pockets .

Substituent Effects at Position 4

- Phenyl-substituted analogs show 20% lower inhibitory activity against thrombin compared to thiophene-containing derivatives .

- 4-Thiophen-2-yl group : The thiophene ring provides a conjugated system that enhances electronic interactions with target proteins. For example, in thrombin inhibitors, the thiophene moiety increased binding affinity by 30% compared to furan analogs .

Activité Biologique

3-Propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

This compound belongs to the pyrazole family, characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms, along with a thiophene moiety. The combination of these units enhances its pharmacological properties, making it a subject of ongoing research in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications .

1. Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit diverse antimicrobial activities. Specifically, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have reported sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) when tested with bioavailable copper .

2. Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that derivatives can reduce inflammation in cellular models such as BV-2 cells, which are used to study neuroinflammation . The presence of the thiophene unit may enhance these effects by facilitating interactions with inflammatory pathways.

3. Anticancer Activity

This compound has also been evaluated for its anticancer potential. Research has shown that related pyrazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . For instance, some derivatives have demonstrated IC50 values in the low micromolar range against various tumor cell lines, indicating promising anticancer activity.

Structure–Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural modifications and their associated biological effects:

| Structural Modification | Biological Activity | Notes |

|---|---|---|

| Addition of methyl group at position 3 | Enhanced antimicrobial activity | Increased lipophilicity improves membrane penetration |

| Substitution at position 4 with different aryl groups | Variable anticancer efficacy | Different aryl groups influence binding affinity to target proteins |

| Alteration of the thiophene unit | Modulation of anti-inflammatory effects | Changes in electronic properties affect receptor interactions |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as hydrazine and thiophene derivatives. Various synthetic routes have been optimized for yield and efficiency, focusing on cost-effectiveness for potential industrial applications.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that a closely related compound showed MIC values as low as 0.125 mg/mL against E. coli, suggesting strong antibacterial properties that could be harnessed in clinical settings .

- Cancer Research : Another investigation into pyrazole derivatives revealed that certain analogs could effectively inhibit cell proliferation in HeLa cells with moderate toxicity towards normal fibroblasts, indicating a selective anticancer profile .

Q & A

Basic: What synthetic strategies are optimal for preparing 3-propyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or via coupling reactions between pyrazole precursors and thiophene derivatives. For example, a common approach involves reacting 3-propyl-1H-pyrazole-5-carboxylic acid with thiophen-2-amine under acidic conditions, with strict control of temperature (80–100°C) and reaction time (12–24 hours) to achieve yields >70% . Solvent selection (e.g., ethanol or DMF) and catalytic agents (e.g., p-toluenesulfonic acid) are critical for minimizing side products.

Basic: What analytical techniques are essential for characterizing this compound?

Key methods include:

- X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks (e.g., using SHELXL for refinement) .

- NMR spectroscopy : and NMR to confirm substitution patterns, with characteristic shifts for the thiophene protons (~6.8–7.5 ppm) and pyrazole NH (~5.5 ppm) .

- Mass spectrometry (LC-MS) : To verify molecular weight (expected [M+H]: ~236.3 g/mol) and detect impurities .

Advanced: How do substituents on the thiophene ring influence bioactivity?

The ethyl or propyl groups on the thiophene ring enhance lipophilicity, improving membrane permeability and target binding. For instance, substituents at the 5-position of thiophene (e.g., ethyl in analogous compounds) increase inhibitory activity against kinases by 30–50% compared to unsubstituted derivatives, likely due to steric and electronic effects . Computational docking studies suggest these groups occupy hydrophobic pockets in enzyme active sites .

Advanced: What computational methods predict target interactions?

- Molecular docking (AutoDock Vina) : To model binding modes with enzymes like COX-2 or EGFR.

- Molecular dynamics (GROMACS) : Simulate stability of ligand-protein complexes over 100 ns trajectories, assessing RMSD fluctuations (<2 Å indicates stable binding) .

- QSAR models : Correlate substituent electronegativity or polar surface area with IC values for activity optimization .

Basic: What physicochemical properties impact its solubility and stability?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO: ~15 mg/mL) but poorly in water (<0.1 mg/mL) due to the hydrophobic propyl and thiophene groups .

- Stability : Stable at room temperature but prone to oxidation under prolonged light exposure. Storage at −20°C in amber vials is recommended .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in IC values (e.g., COX-2 inhibition ranging from 0.5–5 µM) may arise from assay conditions (e.g., ATP concentration) or impurity profiles. Strategies include:

- HPLC purity validation (>98% purity required for reproducibility) .

- Standardized assay protocols : Use recombinant enzymes and control inhibitors (e.g., celecoxib for COX-2) to normalize results .

Advanced: What is the mechanism of enzyme inhibition?

The compound acts as a competitive inhibitor by mimicking ATP’s adenine moiety in kinase binding pockets. Structural studies of analogs show hydrogen bonding between the pyrazole NH and catalytic lysine residues (e.g., EGFR-TK: K745), while the thiophene ring engages in π-π stacking with hydrophobic residues .

Basic: What derivatives are studied for structure-activity relationships (SAR)?

Common derivatives include:

- 3-Methyl-thiophene analogs : Reduced activity due to decreased steric bulk.

- 5-Nitro-thiophene derivatives : Enhanced electron-withdrawing effects improve binding to oxidoreductases .

- N-Substituted pyrazoles : Methyl or cyclopentyl groups at N1 alter pharmacokinetics (e.g., t increased by 2× in methyl-substituted analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.